Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate
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Overview
Description
Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
Solvent: Ethanol
Base: Triethylamine
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides, thiolates
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 1,3,4-Thiadiazoles
- Pyrano[2,3-d]thiazoles
Uniqueness
Methyl 4-{2-amino-5-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-7-yl}benzoate is unique due to its specific structural features, which include a thiazole ring fused with a pyridine ring and an amino group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H13N3O3S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
methyl 4-(2-amino-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate |
InChI |
InChI=1S/C14H13N3O3S/c1-20-13(19)8-4-2-7(3-5-8)9-6-10(18)16-12-11(9)21-14(15)17-12/h2-5,9H,6H2,1H3,(H2,15,17)(H,16,18) |
InChI Key |
SCSSXIZIZGDMIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N |
Origin of Product |
United States |
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